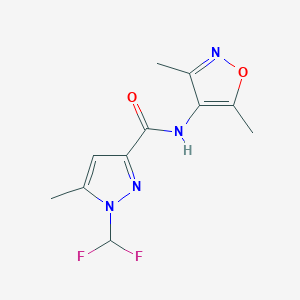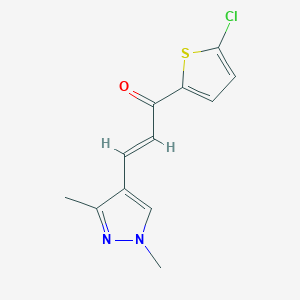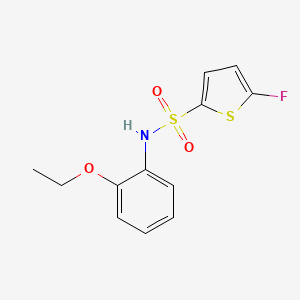![molecular formula C21H25NO3S B10928818 (2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one](/img/structure/B10928818.png)
(2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-ethyl-2-thiophenecarboxaldehyde and 4-(2-morpholinoethoxy)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s pharmacological properties are investigated for potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Its structure-activity relationship (SAR) is explored to optimize its efficacy and minimize toxicity.
Industry
In the industrial sector, (E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE: Similar structure but lacks the ethyl group on the thienyl ring.
(E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-PIPERIDINOETHOXY)PHENYL]-2-PROPEN-1-ONE: Similar structure but has a piperidinoethoxy group instead of a morpholinoethoxy group.
Uniqueness
(E)-1-(5-ETHYL-2-THIENYL)-3-[4-(2-MORPHOLINOETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of both the ethyl group on the thienyl ring and the morpholinoethoxy group on the phenyl ring
Properties
Molecular Formula |
C21H25NO3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(E)-1-(5-ethylthiophen-2-yl)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H25NO3S/c1-2-19-8-10-21(26-19)20(23)9-5-17-3-6-18(7-4-17)25-16-13-22-11-14-24-15-12-22/h3-10H,2,11-16H2,1H3/b9-5+ |
InChI Key |
XFEZKXOGCFRSQB-WEVVVXLNSA-N |
Isomeric SMILES |
CCC1=CC=C(S1)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3 |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[chloro(difluoro)methyl]-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10928739.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10928749.png)
![3,6-dimethyl-1-phenyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928750.png)
![N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928756.png)

![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10928772.png)
![3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10928775.png)
![2-chloro-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B10928778.png)

![1-benzyl-6-ethyl-3-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928785.png)

![(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10928791.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]hydrazinecarbothioamide](/img/structure/B10928796.png)
![4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10928811.png)
